molecular formula C3H9NOS B2951480 Propane-1-sulfinamide CAS No. 871939-84-3

Propane-1-sulfinamide

Cat. No.: B2951480
CAS No.: 871939-84-3
M. Wt: 107.17
InChI Key: XWRDGWGYYMWOFB-UHFFFAOYSA-N
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Description

Propane-1-sulfinamide is an organosulfur compound with the molecular formula C3H9NOS. It features a three-carbon chain (propane) with an amine group (NH2) attached to the first carbon and a sulfinyl group (SO2) attached to the sulfur atom. This compound is notable for its unique chemical structure, which allows it to participate in various chemical reactions due to its polarity and ability to form hydrogen bonds.

Preparation Methods

Propane-1-sulfinamide can be synthesized through the oxidative coupling of thiols and amines, a method that has gained popularity due to its efficiency and environmental friendliness . This process involves reacting propanesulfonyl chloride with ammonia (NH3) in a nucleophilic substitution mechanism. The balanced chemical equation for this reaction is: [ \text{C3H7SO2Cl (propanesulfonyl chloride) + NH3 (ammonia) → C3H9NO2S (this compound) + HCl (hydrogen chloride)} ]

Chemical Reactions Analysis

Propane-1-sulfinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonamides.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, such as reacting with propanesulfonyl chloride to form this compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include sulfonamides and sulfides.

Scientific Research Applications

Propane-1-sulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organosulfur compounds.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with proteins.

    Industry: It is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of propane-1-sulfinamide involves its ability to form stable complexes with proteins and enzymes. This interaction can inhibit or enhance the activity of specific enzymes, making it a valuable tool in biochemical research . The molecular targets and pathways involved include the inhibition of folate metabolism in bacteria, which is essential for DNA synthesis .

Comparison with Similar Compounds

Propane-1-sulfinamide is similar to other organosulfur compounds such as sulfenamides, sulfinamides, and sulfonamides . These compounds share the common feature of having sulfur-nitrogen bonds, but they differ in their oxidation states and reactivity. For example:

    Sulfenamides: Used as vulcanization accelerators in the rubber industry.

    Sulfinamides: Employed in the synthesis of various pharmaceuticals.

    Sulfonamides: Widely used as antibiotics and in the treatment of bacterial infections.

This compound is unique due to its specific structure and reactivity, which allows it to participate in a broader range of chemical reactions and applications compared to its counterparts .

Properties

IUPAC Name

propane-1-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS/c1-2-3-6(4)5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRDGWGYYMWOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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